tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate

quinolone antibiotics DNA gyrase inhibition stereochemistry-activity relationship

tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 1932183-92-0) is a chiral, Boc-protected fluoropyrrolidine derivative with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g·mol⁻¹. The compound features a (3R,4S)-4-fluoropyrrolidine core bearing a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 3-position, which distinguishes it from directly N-Boc-protected fluoropyrrolidine analogs.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
Cat. No. B8243977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNCC1F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
InChIKeyUMQUBAWDZABAPY-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate – A Chiral Fluorinated Pyrrolidine Building Block for Quinolone Antibiotic Synthesis


tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 1932183-92-0) is a chiral, Boc-protected fluoropyrrolidine derivative with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g·mol⁻¹. The compound features a (3R,4S)-4-fluoropyrrolidine core bearing a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 3-position, which distinguishes it from directly N-Boc-protected fluoropyrrolidine analogs. It is primarily employed as a protected intermediate in the synthesis of the fluoroquinolone antibiotic sitafloxacin (DU-6859a) and related quinolonecarboxylic acid antibacterials, where the (3R,4S) stereochemistry is essential for the biological activity of the final drug substance [1].

Why the (3R,4S) Stereochemistry in tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate Cannot Be Substituted by Its Enantiomer or Diastereomer


The (3R,4S) absolute configuration of the fluoropyrrolidine ring is not a dispensable structural feature but a critical determinant of the antibacterial potency and target selectivity of the quinolone drug substances ultimately derived from this intermediate. Sitafloxacin—the drug produced from the (3R,4S) intermediate—is 1.4- to 5.3-fold more potent against bacterial DNA gyrase than its stereoisomers DU-6856, DU-6857, and DU-6858, and exhibits the highest selectivity for bacterial topoisomerase II over the human enzyme (selectivity index 18,221 vs. 10,298 for the next-best isomer) [1]. Substituting the (3R,4S) building block with the (3S,4R) enantiomer or the trans diastereomer would therefore yield a final drug substance with measurably inferior antibacterial activity and a different impurity profile, making generic interchange scientifically unsound for any application targeting quinolone-based therapeutics [1][2].

Quantitative Differentiation Evidence for tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate Versus Its Closest Analogs


The (3R,4S)-Derived Sitafloxacin Is 1.4- to 5.3-Fold More Potent Against Bacterial DNA Gyrase Than Its Stereoisomers

Although the target compound itself is a protected intermediate and was not directly assayed in this study, the stereochemistry of the (3R,4S)-fluoropyrrolidine ring is directly inherited by the final drug substance sitafloxacin. Sitafloxacin—synthesized from the (3R,4S) intermediate—inhibits Escherichia coli DNA gyrase with an IC₅₀ of 0.13 ± 0.01 μg/mL. In comparison, DU-6856 (derived from the (3S,4R) enantiomeric intermediate) shows an IC₅₀ of 0.18 ± 0.02 μg/mL, DU-6857 an IC₅₀ of 0.42 ± 0.01 μg/mL, and DU-6858 an IC₅₀ of 0.69 ± 0.10 μg/mL. The selectivity index (human topoisomerase II IC₅₀ / DNA gyrase IC₅₀) is 18,221 for sitafloxacin versus 10,298 for DU-6856 [1]. This rank order—sitafloxacin > DU-6856 > DU-6857 > DU-6858—establishes that the (3R,4S) configuration is a critical structural requirement for maximal target engagement.

quinolone antibiotics DNA gyrase inhibition stereochemistry-activity relationship

Patent-Specified HPLC Purity of ≥98% for the Boc-Protected Intermediate Salt Provides a Quantitative Quality Benchmark

The patent US 2012/0283448 A1 discloses that the hydrochloride salt of the compound represented by general formula (2)—which encompasses tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (with PG = Boc, R¹ = cyclopropyl)—can be obtained at an HPLC relative purity of 98% or more after salt formation and recrystallization from solvents such as methanol, ethanol, ethyl acetate, or diisopropyl ether [1]. This specification is significant because earlier synthetic methods (Patent Documents 3 and 4 cited in US 2012/0283448) produced intermediates as oily products that were difficult to purify, and alternative fluorination methods (Patent Document 7) gave yields as low as 17% with poor purity [1]. The ability to achieve ≥98% HPLC purity is a direct consequence of the optimized fluorination–salt formation–recrystallization sequence disclosed in this patent, which was specifically developed for the (3R,4S) stereochemical series.

pharmaceutical quality control HPLC purity process chemistry

The Methylene Spacer Between the Pyrrolidine Ring and the Boc-Protected Amine Provides Orthogonal Synthetic Utility Absent in Directly Linked Carbamate Analogs

The target compound (CAS 1932183-92-0, MW 218.27, C₁₀H₁₉FN₂O₂) contains a methylene (–CH₂–) spacer between the pyrrolidine C-3 position and the Boc-protected nitrogen, in contrast to tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS 1033718-91-0, MW 204.24, C₉H₁₇FN₂O₂), where the Boc group is attached directly to the pyrrolidine ring nitrogen as a secondary carbamate . This 14.03 Da mass difference reflects a fundamental structural distinction: after Boc deprotection, the target compound liberates a primary aminomethyl group (–CH₂NH₂) that is geometrically separated from the pyrrolidine ring, whereas the directly linked analog yields a secondary amine directly on the ring. The primary amine handle enables chemoselective transformations (reductive amination, amide coupling, sulfonamide formation) at a site spatially distinct from the pyrrolidine nitrogen, allowing sequential, orthogonal functionalization strategies that are not feasible with the directly N-Boc-protected comparator [1].

synthetic chemistry protecting group strategy building block differentiation

The (3R,4S) Configuration Is the Specified Industrial Intermediate for Sitafloxacin Manufacturing Across Multiple Patent Families

Multiple patent families—including WO 03/078439, WO 05/026147, US 2012/0283448, and CN 105330590 B—explicitly identify (3R,4S)-3-(N-substituted aminomethyl)-4-fluoropyrrolidine as the essential intermediate for manufacturing quinolonecarboxylic acid antibacterial agents [1][2]. The target compound, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate, is the Boc-protected form of this intermediate and serves as the direct precursor after deprotection. The industrial relevance is underscored by the fact that sitafloxacin (Gracevit®) received marketing approval in Japan (2008) and has been manufactured at commercial scale using this stereochemical series [3]. No approved quinolone antibiotic is manufactured from the (3S,4R) enantiomer, establishing a clear regulatory and industrial precedent for the (3R,4S) configuration.

pharmaceutical manufacturing sitafloxacin intermediate industrial synthesis

High-Value Application Scenarios for tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate in Research and Industrial Settings


Synthesis of Sitafloxacin (Gracevit®) and Next-Generation Fluoroquinolone Antibiotics

The compound is the Boc-protected precursor to the (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine side chain, which is coupled to the quinolone carboxylic acid core to produce sitafloxacin. Using the correct (3R,4S) stereoisomer ensures that the final drug substance possesses the (1R,2S,7S) absolute configuration required for maximal antibacterial potency (DNA gyrase IC₅₀ = 0.13 μg/mL) and the highest bacterial-vs.-human topoisomerase selectivity (index = 18,221) among all stereoisomers tested [1]. This scenario is directly supported by the quantitative potency data in Section 3, Evidence Item 1, and by the industrial patent precedent in Evidence Item 4.

Structure-Activity Relationship (SAR) Exploration of Fluoropyrrolidine-Containing Drug Candidates

The orthogonal Boc protection on the primary amine (via the methylene spacer) and the free pyrrolidine NH enable sequential, chemoselective functionalization. After Boc deprotection, the primary aminomethyl group can undergo reductive amination or amide coupling, while the pyrrolidine nitrogen can be separately alkylated, acylated, or arylated. This divergent functionalization capability, established in Section 3, Evidence Item 3, is essential for medicinal chemistry programs that require systematic variation of two distinct nitrogen substituents to probe target binding pockets.

Development of Conformationally Constrained Fluorinated Peptidomimetics and Protease Inhibitors

The (3R,4S)-4-fluoropyrrolidine scaffold is a privileged motif in dipeptidyl peptidase IV (DPP-IV) inhibitors and other protease-targeting agents, where the fluorine atom enhances metabolic stability and the defined stereochemistry ensures correct spatial orientation of key hydrogen-bonding interactions [1]. The compound provides a ready-to-use, chirally pure building block for incorporating this pharmacophore into lead optimization campaigns, eliminating the need for in-house chiral separation or asymmetric synthesis of the fluoropyrrolidine core.

Chiral Purity Reference Standard for Analytical Method Development

With a well-characterized CAS registry (1932183-92-0), a defined absolute configuration, and a patent-specified HPLC purity of ≥98% [1], the compound can serve as a reference standard for developing and validating chiral HPLC or capillary electrophoresis methods to detect and quantify stereoisomeric impurities—a requirement explicitly mandated for sitafloxacin manufacturing [2]. This application directly leverages the purity specification evidence in Section 3, Evidence Item 2.

Quote Request

Request a Quote for tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.